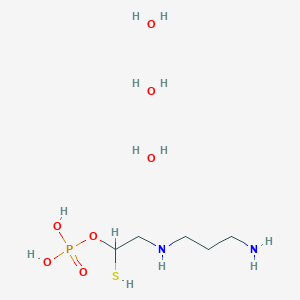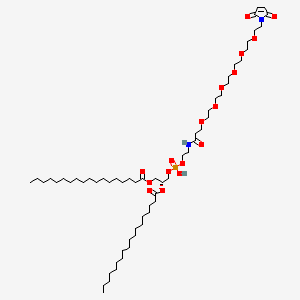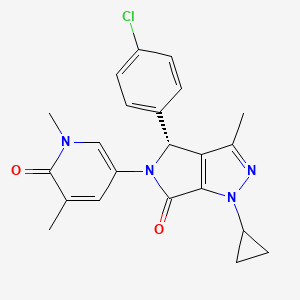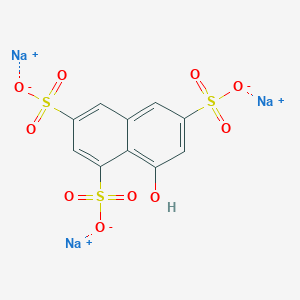
TLR7 and 8 modulator 31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLR7 and 8 modulator 31 is a small molecule that targets Toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogens and initiating immune responses. This compound has been studied for its potential in immunotherapy, particularly in cancer treatment, due to its ability to activate immune cells and induce the production of cytokines and chemokines .
Preparation Methods
The synthesis of TLR7 and 8 modulator 31 involves several steps, including the use of specific reagents and reaction conditions. One common synthetic route involves the reaction of ethyl chlorooxoacetate with pyridine in the presence of diethyl ether, followed by the addition of butylhydrazine hydrochloride in ethanol and acetic acid . The product is then treated with phosphorus pentachloride and phosphorus oxychloride, followed by ammonia to yield the final compound . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
TLR7 and 8 modulator 31 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl chlorooxoacetate, pyridine, butylhydrazine hydrochloride, phosphorus pentachloride, and ammonia . The major products formed from these reactions include intermediates that are further processed to yield the final modulator compound .
Scientific Research Applications
TLR7 and 8 modulator 31 has a wide range of scientific research applications. In chemistry, it is used to study the activation of Toll-like receptors and their role in immune responses . In biology, it is used to investigate the signaling pathways involved in innate immunity and the modulation of immune cell functions . In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy, as it can activate immune cells and enhance the antitumor activity of other treatments . Additionally, it has applications in the development of vaccines and the treatment of chronic diseases such as hepatitis B .
Mechanism of Action
The mechanism of action of TLR7 and 8 modulator 31 involves the activation of Toll-like receptors 7 and 8, which are located in intracellular endosomes . Upon activation, these receptors trigger a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines . This activation enhances the immune response by promoting the maturation of dendritic cells, the activation of T cells, and the induction of a Th1 type innate immune response . The molecular targets of this compound include specific amino acid residues within the receptors that facilitate binding and activation .
Comparison with Similar Compounds
TLR7 and 8 modulator 31 can be compared with other similar compounds such as imiquimod, resiquimod, and gardiquimod . These compounds also target Toll-like receptors 7 and 8 and have similar mechanisms of action. this compound may have unique structural features that enhance its binding affinity and selectivity for the receptors . The van der Waals interactions and hydrogen bonding patterns of this compound contribute to its potency and effectiveness as an immunomodulatory agent .
Properties
Molecular Formula |
C14H19FN4O |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
(3R)-3-[(2-amino-8-fluoroquinazolin-4-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C14H19FN4O/c1-2-4-9(7-8-20)17-13-10-5-3-6-11(15)12(10)18-14(16)19-13/h3,5-6,9,20H,2,4,7-8H2,1H3,(H3,16,17,18,19)/t9-/m1/s1 |
InChI Key |
DMHYWBCNPUZCKE-SECBINFHSA-N |
Isomeric SMILES |
CCC[C@H](CCO)NC1=NC(=NC2=C1C=CC=C2F)N |
Canonical SMILES |
CCCC(CCO)NC1=NC(=NC2=C1C=CC=C2F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate](/img/structure/B11933005.png)
![3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide](/img/structure/B11933006.png)


![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)




![(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide](/img/structure/B11933057.png)




